molecular formula C17H24N2O3 B5074489 (Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide

(Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B5074489
M. Wt: 304.4 g/mol
InChI Key: HXOOASWLHFZWIX-PTNGSMBKSA-N
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Description

(Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features

Properties

IUPAC Name

(Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-6-22-14-9-7-13(8-10-14)11-15(18-12(2)20)16(21)19-17(3,4)5/h7-11H,6H2,1-5H3,(H,18,20)(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOOASWLHFZWIX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C(=O)NC(C)(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C(=O)NC(C)(C)C)\NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide typically involves the reaction of tert-butylamine with 4-ethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from room temperature to 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium ethoxide). The reactions are typically conducted under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests its use in the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-acetamido-N-tert-butyl-3-(4-ethoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl and ethoxy substituents contribute to its stability and solubility, making it a valuable compound for various applications .

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